REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH:5]=[O:6].OC1CCCO1.[CH3:13][CH:14]([CH2:17][OH:18])[CH:15]=[O:16].[H][H]>O>[CH2:5]([OH:6])[CH2:4][CH2:3][CH2:2][OH:1].[CH3:13][CH:14]([CH2:17][OH:18])[CH2:15][OH:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
solution
|
Quantity
|
420 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1OCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=O)CO
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged to a stainless jacket-stirring reactor
|
Type
|
CUSTOM
|
Details
|
equipped with a metal powder-sintered filtering core
|
Type
|
ADDITION
|
Details
|
by adding 9.38 g of the thus-obtained hydrogenation catalyst (65% of which
|
Type
|
CUSTOM
|
Details
|
was controlled at 115° C.
|
Type
|
CUSTOM
|
Details
|
for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to precipitate the catalyst
|
Type
|
FILTRATION
|
Details
|
The solution was filtrated via the filtering core by the hydrogen pressure in the reactor
|
Type
|
CUSTOM
|
Details
|
about 400 ml of the top layer of the solution was removed
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |